molecular formula C6H3ClF2O B1459376 4-Chloro-2,3-difluorophenol CAS No. 1261634-63-2

4-Chloro-2,3-difluorophenol

Cat. No. B1459376
M. Wt: 164.54 g/mol
InChI Key: HVLUXBQZVNQLTE-UHFFFAOYSA-N
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Description

4-Chloro-2,3-difluorophenol is a chemical compound that belongs to the phenol class of organic compounds. It is a white to yellowish crystalline low melting solid .


Synthesis Analysis

The synthesis of 4-Chloro-2,3-difluorophenol involves several steps. For instance, the synthesis of a similar compound, 2-chloro-3,5-difluorophenol, has been reported to involve bromination, Sandmeyer reaction, Grignard reaction, and esterification .


Molecular Structure Analysis

The molecular formula of 4-Chloro-2,3-difluorophenol is C6H3ClF2O. Its average mass is 164.537 Da and its monoisotopic mass is 163.984055 Da .


Physical And Chemical Properties Analysis

4-Chloro-2,3-difluorophenol is a white to yellowish crystalline low melting solid . Its molecular formula is C6H3ClF2O, and its average mass is 164.537 Da .

Scientific Research Applications

Application 1: Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid

  • Summary of the Application: 4-Chloro-2,3-difluorophenol is used as a starting material in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This compound is a valuable intermediate in the synthesis of medicines, including antibacterials .
  • Methods of Application or Experimental Procedures: The synthesis involves a reaction sequence starting with nitration, selective reduction, diazotisation, and chlorination . The process starts with the treatment of 4-chloro-3,5-difluorobenzonitrile with concentrated nitric acid/sulfuric acid and then sodium nitrite solution .
  • Results or Outcomes: The synthesis resulted in a high yield (94.9%) of 2,4-dichloro-3,5-difluorobenzoic acid .

Application 2: Synthesis of Poly {methyl [3- (2-hydroxy-3,4-difluoro)phenyl]propyl siloxane}

  • Summary of the Application: 2,3-Difluorophenol, which can be derived from 4-Chloro-2,3-difluorophenol, is used in the synthesis of a material known as poly {methyl [3- (2-hydroxy-3,4-difluoro)phenyl]propyl siloxane} . This material is sensitive to toxic organophosphate .
  • Methods of Application or Experimental Procedures: The specific methods of synthesis are not provided in the source .
  • Results or Outcomes: The outcome of the synthesis is the production of a material that is sensitive to toxic organophosphate .

Application 3: Synthesis of 2-Chloro-3,5-difluorophenol

  • Summary of the Application: 4-Chloro-2,3-difluorophenol can be used in the synthesis of 2-Chloro-3,5-difluorophenol . This compound is a valuable intermediate in the synthesis of various organic compounds .
  • Methods of Application or Experimental Procedures: The specific methods of synthesis are not provided in the source .
  • Results or Outcomes: The outcome of the synthesis is the production of 2-Chloro-3,5-difluorophenol .

Application 4: Synthesis of Fluorinated Building Blocks

  • Summary of the Application: 2,3-Difluorophenol, which can be derived from 4-Chloro-2,3-difluorophenol, is used in the synthesis of fluorinated building blocks . These materials have various applications in the field of material science .
  • Methods of Application or Experimental Procedures: The specific methods of synthesis are not provided in the source .
  • Results or Outcomes: The outcome of the synthesis is the production of fluorinated building blocks .

Application 5: Synthesis of 2-Chloro-3,5-difluorophenol

  • Summary of the Application: 4-Chloro-2,3-difluorophenol can be used in the synthesis of 2-Chloro-3,5-difluorophenol . This compound is a valuable intermediate in the synthesis of various organic compounds .
  • Methods of Application or Experimental Procedures: The specific methods of synthesis are not provided in the source .
  • Results or Outcomes: The outcome of the synthesis is the production of 2-Chloro-3,5-difluorophenol .

Application 6: Synthesis of Poly {methyl [3- (2-hydroxy-3,4-difluoro)phenyl]propyl siloxane}

  • Summary of the Application: 2,3-Difluorophenol, which can be derived from 4-Chloro-2,3-difluorophenol, is used in the synthesis of a material known as poly {methyl [3- (2-hydroxy-3,4-difluoro)phenyl]propyl siloxane} . This material is sensitive to toxic organophosphate .
  • Methods of Application or Experimental Procedures: The specific methods of synthesis are not provided in the source .
  • Results or Outcomes: The outcome of the synthesis is the production of a material that is sensitive to toxic organophosphate .

Safety And Hazards

4-Chloro-2,3-difluorophenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-chloro-2,3-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLUXBQZVNQLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,3-difluorophenol

CAS RN

1261634-63-2
Record name 4-chloro-2,3-difluorophenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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